molecular formula C15H17N3OS B2883232 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one CAS No. 2034400-50-3

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2883232
CAS No.: 2034400-50-3
M. Wt: 287.38
InChI Key: ZGSCOYYIFCUSFY-UHFFFAOYSA-N
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Description

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a novel organic compound with significant potential in various scientific fields. This compound is characterized by a complex molecular structure that offers unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one, specific precursors and reagents are required. The synthetic route often begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the addition of the phenylthio group. The process involves multiple steps, including:

  • Nucleophilic substitution reactions

  • Cyclization reactions

Industrial Production Methods: In industrial settings, production is scaled up using optimized reaction conditions, ensuring high yield and purity. The process typically involves:

  • Batch reactors for small-scale production

  • Continuous flow reactors for larger scale

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: Forms sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduces to thioethers with agents such as lithium aluminum hydride.

  • Substitution: Engages in electrophilic and nucleophilic substitution reactions, often using catalysts like palladium.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Palladium catalysts, bases like potassium carbonate

Major Products: Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

This compound is widely used in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules

  • Biology: Potential inhibitor in enzyme studies due to its structural complexity

  • Medicine: Investigated for antimicrobial and anticancer properties

  • Industry: Used in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one stands out due to its unique structural features and versatile reactivity compared to similar compounds such as:

  • 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one

  • 1-(5H-pyrrolo[3,4-b]pyridin-6-yl)-3-(phenylthio)propan-1-one

These similar compounds often exhibit comparable reactivity but differ in their specific applications and target interactions, highlighting the uniqueness of this compound.

Biological Activity

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound has attracted attention due to its potential biological activities, making it a candidate for medicinal chemistry and drug development.

Chemical Structure

The compound features a complex structure consisting of a dihydropyrazolo[1,5-a]pyrazine core linked to a phenylthio group and a propanone moiety. This unique arrangement allows for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of this compound is under investigation for its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerPotential to inhibit cancer cell proliferation in vitro.
Enzyme InhibitionModulation of specific enzyme pathways relevant in disease processes.
AntimicrobialActivity against various bacterial and fungal strains.
NeuropharmacologicalPotential effects on central nervous system pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of similar pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung) cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the sub-G1 phase .

Enzyme Modulation

The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes critical in metabolic pathways. Preliminary docking studies indicate binding affinity to targets involved in cancer progression and inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that demonstrated promising anticancer properties. For example, derivatives of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea were tested and showed enhanced cytotoxicity compared to standard treatments like sorafenib, indicating that similar modifications in structure could yield beneficial therapeutic agents .

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(7-11-20-14-4-2-1-3-5-14)17-9-10-18-13(12-17)6-8-16-18/h1-6,8H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCOYYIFCUSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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